Cas no 1387563-11-2 (4-Fluoro-2-(1,3-thiazol-4-yl)phenol)
4-Fluoro-2-(1,3-thiazol-4-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-(thiazol-4-yl)phenol
- 4-fluoro-2-(1,3-thiazol-4-yl)phenol
- 4-Fluoro-2-(1,3-thiazol-4-yl)phenol
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- Inchi: 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H
- InChI Key: FRNRLTSGOQVABL-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1C=C(C=CC=1O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Topological Polar Surface Area: 61.4
4-Fluoro-2-(1,3-thiazol-4-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B439453-2.5mg |
4-Fluoro-2-(1,3-thiazol-4-yl)phenol |
1387563-11-2 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B439453-5mg |
4-Fluoro-2-(1,3-thiazol-4-yl)phenol |
1387563-11-2 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B439453-25mg |
4-Fluoro-2-(1,3-thiazol-4-yl)phenol |
1387563-11-2 | 25mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM501765-1g |
4-Fluoro-2-(thiazol-4-yl)phenol |
1387563-11-2 | 97% | 1g |
$568 | 2022-09-29 | |
| OTAVAchemicals | 11639263-50MG |
4-fluoro-2-(1,3-thiazol-4-yl)phenol |
1387563-11-2 | 95% | 50MG |
$130 | 2023-06-25 | |
| OTAVAchemicals | 11639263-250MG |
4-fluoro-2-(1,3-thiazol-4-yl)phenol |
1387563-11-2 | 95% | 250MG |
$259 | 2023-06-25 | |
| A2B Chem LLC | AK05808-50mg |
4-Fluoro-2-(thiazol-4-yl)phenol |
1387563-11-2 | 95% | 50mg |
$345.00 | 2024-04-20 | |
| A2B Chem LLC | AK05808-250mg |
4-Fluoro-2-(thiazol-4-yl)phenol |
1387563-11-2 | 95% | 250mg |
$488.00 | 2024-04-20 |
4-Fluoro-2-(1,3-thiazol-4-yl)phenol Related Literature
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Fluoro-2-(1,3-thiazol-4-yl)phenol
Comprehensive Overview of 4-Fluoro-2-(1,3-thiazol-4-yl)phenol (CAS No. 1387563-11-2): Properties, Applications, and Research Insights
4-Fluoro-2-(1,3-thiazol-4-yl)phenol (CAS No. 1387563-11-2) is a fluorinated phenolic compound with a thiazole moiety, gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both fluorine and thiazole groups enhances its bioactivity, making it a promising candidate for drug discovery and material science applications. Researchers are increasingly exploring its potential as a kinase inhibitor scaffold or antimicrobial agent, aligning with current trends in targeted therapy and antibiotic development.
The compound’s molecular structure combines a phenol ring substituted with fluorine at the 4-position and a 1,3-thiazol-4-yl group at the 2-position. This arrangement contributes to its lipophilicity and electronic properties, critical for interactions with biological targets. Recent studies highlight its role in modulating enzyme activity, particularly in cancer research, where fluorinated compounds are valued for their metabolic stability and membrane permeability. These attributes address growing demand for next-generation therapeutics with improved pharmacokinetics.
In synthetic chemistry, CAS No. 1387563-11-2 serves as a versatile building block for constructing complex heterocycles. Its thiazole-phenol hybrid structure enables diverse functionalization, catering to structure-activity relationship (SAR) studies. Laboratories prioritize its use in high-throughput screening libraries, reflecting industry shifts toward fragment-based drug design. Notably, its stability under physiological conditions makes it suitable for in vitro assays, a key consideration for researchers optimizing lead compounds.
Environmental and green chemistry perspectives also favor 4-Fluoro-2-(1,3-thiazol-4-yl)phenol due to its potential biodegradability compared to persistent halogenated analogs. This aligns with global initiatives for sustainable chemical synthesis, a frequently searched topic among academic and industrial users. Analytical methods like HPLC-MS and NMR are commonly employed for its characterization, ensuring compliance with quality control standards demanded by regulatory bodies.
Market trends indicate rising interest in fluorinated heterocycles, with CAS 1387563-11-2 appearing in patent filings for neurological disorder treatments. Its ability to cross the blood-brain barrier (BBB) positions it as a candidate for CNS-targeted drugs, addressing unmet medical needs in Alzheimer’s and Parkinson’s research. Such applications resonate with search queries on “fluorine in drug design” or “thiazole medicinal chemistry”, underscoring its relevance in contemporary literature.
Future directions may explore its catalytic applications or material science integrations, such as organic semiconductors. As AI-driven molecular docking studies accelerate, 4-Fluoro-2-(1,3-thiazol-4-yl)phenol could emerge in computational chemistry datasets, bridging experimental and theoretical research—an intersection highly searched in cheminformatics communities.
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